3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-12-14-4-6-19-13-15(14)23-8-10-24(11-9-23)16-2-3-17(22-21-16)25-7-1-5-20-25/h1-7,13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZYJMCPRQXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine structure have been found to have significant activity on various kinases.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the activity of those targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile may function as allosteric modulators of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological conditions, including Alzheimer's disease. The modulation of this receptor can potentially enhance cognitive functions and alleviate symptoms associated with neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to our compound of interest. For instance, pyrazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines, demonstrating mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific structural attributes of This compound may enhance its efficacy in targeting cancer cells through specific pathways .
Cardiovascular Applications
There is emerging evidence that pyrazole derivatives can act as reversible antagonists for platelet receptors like P2Y12, which are crucial in thrombosis and cardiovascular diseases. The ability of compounds similar to This compound to inhibit these receptors suggests potential applications in developing antithrombotic therapies .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Cell Line/Target |
|---|---|---|---|
| Compound A | Anticancer | 49.85 | A549 (Lung Cancer) |
| Compound B | M4 Receptor Modulator | N/A | Neurological Targets |
| Compound C | P2Y12 Antagonist | N/A | Cardiovascular Targets |
Case Study 1: Allosteric Modulation of M4 Receptors
A study involving a series of pyrazole derivatives showed that certain compounds could enhance the activity of the M4 muscarinic receptor without directly activating it. This property is crucial for developing treatments for Alzheimer's disease, where enhancing cholinergic signaling may improve cognitive function .
Case Study 2: Antitumor Activity
In a comprehensive screening of pyrazole derivatives, one compound exhibited an IC50 value of 0.07 µM against HCC (hepatocellular carcinoma) cell lines, indicating potent anticancer properties. This finding underscores the potential for further development of This compound as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules based on core heterocycles, substituents, and reported bioactivities. Key analogues include:
Key Comparisons:
Core Heterocycle: The target compound and 3-chloro-6-piperazinyl pyridazine share a pyridazine core, which is less common than pyridine or pyrimidine in drug discovery. Pyridazine derivatives are associated with anti-inotropic and anti-viral activities . 13a () uses a cyclopenta[c]pyridine core fused with triazole, likely enhancing rigidity and target selectivity .
Substituent Effects :
- The pyrazole substituent in the target compound may confer distinct binding kinetics compared to chloro () or triazole () groups. Pyrazole’s dual nitrogen atoms facilitate interactions with metal ions or polar residues in enzymes .
- Carbonitrile groups (present in the target compound, 13a, and ND6) improve metabolic stability and serve as hydrogen bond acceptors .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution on pyridazine, analogous to methods in and .
- 13a and related triazole hybrids employ click chemistry, a high-yield method for constructing 1,2,3-triazole linkages .
ND6’s hydroxyphenylpropyl side chain may enhance blood-brain barrier penetration, a feature absent in the target compound .
Limitations and Contrasts:
Preparation Methods
Suzuki-Miyaura Coupling for Pyridazine-Pyrazole Linkage
The pyridazine ring is functionalized with a pyrazole group via Suzuki-Miyaura coupling, leveraging boronic acid derivatives. For instance, 1H-pyrazol-3-yl boronic acid reacts with brominated pyridazine intermediates in the presence of palladium catalysts. A representative procedure involves:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.0504 mmol)
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Base : Potassium carbonate (15.1 mmol)
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Solvent System : 1,4-Dioxane/water (10:1 ratio)
This method yields 13.7–42% of the desired product, with purification achieved via silica gel chromatography or trituration in ethyl acetate/hexane.
Table 1: Representative Reaction Conditions and Yields
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C | 13.7% |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 100°C | 36% |
| Pd(PPh₃)₄ (microwave-assisted) | Na₂CO₃ | Toluene/EtOH | 120°C | 42% |
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts significantly impact yields. Tetrakis(triphenylphosphine)palladium(0) is widely used, but PdCl₂(dppf) demonstrates superior efficiency in certain cases, improving yields to 36%. Microwave-assisted reactions with Pd(PPh₃)₄ reduce reaction times to 15 minutes while maintaining moderate yields (42%).
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance solubility of intermediates, whereas dioxane/water mixtures facilitate biphasic conditions for Suzuki couplings. Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers, though prolonged heating risks decomposition.
Purification Challenges
Low yields (e.g., 13.7%) often necessitate rigorous purification. Trituration in ethyl acetate/hexane removes hydrophobic byproducts, while reverse-phase HPLC resolves polar impurities.
Industrial Scalability and Challenges
Cost and Catalyst Recovery
Industrial adoption is hindered by high palladium costs and catalyst loading (up to 10 mol%). Heterogeneous catalysts or ligand-free systems are under investigation to improve cost efficiency.
Green Chemistry Considerations
Replacing dioxane with cyclopentyl methyl ether (CPME) and minimizing aqueous waste are priorities. Microwave-assisted protocols reduce energy consumption, aligning with sustainable production goals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyridazine-piperazine-pyridine-carbonitrile core?
- Methodological Answer : The compound’s core can be synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. For example:
- Step 1 : Functionalize pyridazine at the 3-position with a piperazine group via SNAr under reflux in anhydrous DMF using K2CO3 as a base .
- Step 2 : Introduce the pyrazole moiety to the pyridazine ring using a copper-catalyzed Ullmann coupling (e.g., CuI, 1,10-phenanthroline, 110°C) .
- Step 3 : Attach the pyridine-4-carbonitrile group via a palladium-catalyzed cross-coupling (e.g., Pd(dba)2, Xantphos, Cs2CO3 in toluene) .
- Validation : Monitor intermediates by TLC and confirm purity via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated chloroform (CDCl3) or DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm for pyridazine/pyridine) and piperazine/CH2 signals (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H16N8: 380.1489) .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the pyrazole moiety?
- Methodological Answer :
- Stoichiometry : Use 1.2 equivalents of 1H-pyrazole to ensure complete substitution on pyridazine .
- Catalyst System : Optimize CuI/1,10-phenanthroline ratios (e.g., 10 mol% CuI, 20 mol% ligand) to reduce side-product formation .
- Temperature Control : Maintain 110°C to balance reaction rate and decomposition (evidenced by TGA in ).
- Data Table :
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5 CuI, 10 Ligand | 100 | 62 | 92% |
| 10 CuI, 20 Ligand | 110 | 76 | 98% |
| 15 CuI, 30 Ligand | 120 | 68 | 85% |
Q. How does thermal stability impact storage and handling of the compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform under N2 at 10°C/min to identify decomposition onset (~220°C for similar piperazine derivatives) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation by HPLC (acceptance criteria: <2% impurity) .
- Contradiction Analysis : Discrepancies in thermal data may arise from hygroscopicity—use Karl Fischer titration to confirm moisture content <0.1% .
Q. How to resolve discrepancies in NMR data for piperazine-linked intermediates?
- Methodological Answer :
- Variable Temperature NMR : Cool to 233 K to slow piperazine ring inversion and resolve axial/equatorial proton splitting .
- COSY/HSQC : Assign overlapping signals (e.g., distinguish pyridazine H-5 from pyridine H-2) .
- Case Study : In , axial CH2 protons at δ 3.3 ppm split into doublets (J = 12 Hz) at 233 K, confirming restricted rotation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrazole substituent?
- Methodological Answer :
- Substituent Variation : Replace 1H-pyrazole with 3-methylpyrazole or 4-fluoropyrazole via Pd-mediated coupling .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for kinase targets (e.g., IC50 values <100 nM for JAK2 inhibition) .
- Data Table :
| Pyrazole Substituent | Kinase Inhibition (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| 1H-Pyrazole | 85 | 12 |
| 3-Methylpyrazole | 120 | 28 |
| 4-Fluoropyrazole | 45 | 8 |
Methodological Notes
- Contradictions in Synthesis : reports 76% yield for benzyl-substituted pyrazoles, while achieves 88% for methylbenzyl analogs—suggesting steric/electronic effects influence reactivity .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict charge distribution on pyridazine and guide electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
